Furan-2-yl(methyl)carbamodithioic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7NOS2 |
|---|---|
Molecular Weight |
173.3 g/mol |
IUPAC Name |
furan-2-yl(methyl)carbamodithioic acid |
InChI |
InChI=1S/C6H7NOS2/c1-7(6(9)10)5-3-2-4-8-5/h2-4H,1H3,(H,9,10) |
InChI Key |
XTDHZDMYJHSULO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CO1)C(=S)S |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Furan 2 Yl Methyl Carbamodithioic Acid
Established Synthetic Routes for Carbamodithioic Acids and Furan (B31954) Derivatives
The synthesis of Furan-2-yl(methyl)carbamodithioic acid is predicated on well-established methodologies for the construction of both the furan nucleus and the carbamodithioic acid functional group. A logical synthetic approach involves the preparation of a suitable N-methylated furan-2-amine precursor, followed by the introduction of the dithiocarbamate (B8719985) group.
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, and its synthesis can be achieved through various classical and modern methods. Common industrial routes often start from furfural, which is derived from lignocellulosic biomass. Furfural can be converted to furan through decarbonylation. For laboratory-scale synthesis of substituted furans, the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, and the Feist-Benary synthesis are foundational methods.
Functionalization of a pre-existing furan ring is a common strategy to introduce the necessary amine functionality. The furan ring is susceptible to electrophilic substitution, though it can be sensitive to strong acids. Halogenation, nitration, and acylation are typical electrophilic substitution reactions that can be performed on the furan ring, primarily at the 2- and 5-positions. For the synthesis of the target molecule, a key precursor would be N-methyl-1-(furan-2-yl)methanamine. This precursor can be synthesized from furfural through reductive amination with methylamine.
The formation of the dithiocarbamate moiety is a well-established and efficient reaction. The most common method involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. For the synthesis of this compound, the precursor N-methyl-1-(furan-2-yl)methanamine would be reacted with carbon disulfide. The reaction is typically carried out in a polar solvent, and a variety of bases such as sodium hydroxide, potassium hydroxide, or a tertiary amine can be used to deprotonate the initially formed dithiocarbamic acid, yielding the more stable dithiocarbamate salt. The general reaction scheme is as follows:
R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O
Direct Synthesis and Optimization Strategies for this compound
While a specific documented synthesis for this compound is not widely available in the literature, a plausible and efficient synthetic route can be designed based on the established principles outlined above. The direct synthesis would involve the reaction of N-methyl-1-(furan-2-yl)methanamine with carbon disulfide.
The synthesis would likely be a one-pot reaction where N-methyl-1-(furan-2-yl)methanamine is dissolved in a suitable solvent, such as ethanol or a mixture of water and an organic solvent. An aqueous solution of a base, like sodium hydroxide, would be added, and the mixture would be cooled in an ice bath due to the exothermic nature of the reaction. Carbon disulfide would then be added dropwise while maintaining a low temperature to control the reaction rate and minimize side reactions.
Table 1: Proposed Reaction Conditions for the Synthesis of Sodium Furan-2-yl(methyl)carbamodithioate
| Parameter | Proposed Condition | Rationale |
| Starting Material | N-methyl-1-(furan-2-yl)methanamine | Readily synthesized from furfural and methylamine. |
| Reagents | Carbon disulfide, Sodium hydroxide | Standard reagents for dithiocarbamate formation. |
| Solvent | Ethanol/Water | Good solubility for reactants and the salt product. |
| Temperature | 0-10 °C | To control the exothermic reaction and minimize CS₂ evaporation. |
| Reaction Time | 1-3 hours | Typically sufficient for complete conversion in dithiocarbamate synthesis. |
| Stoichiometry | Equimolar amounts of amine, CS₂, and base | Ensures complete reaction of the limiting reagent. |
To optimize the yield, several factors can be adjusted. The purity of the starting amine is crucial, as impurities can lead to side products. The rate of addition of carbon disulfide should be carefully controlled to prevent localized overheating. The choice of base and solvent can also influence the reaction rate and the solubility of the product, which can affect its isolation and yield.
The product, this compound, is an acid and is likely to be isolated as its more stable salt, for instance, sodium Furan-2-yl(methyl)carbamodithioate. Purification of the salt can often be achieved by precipitation from the reaction mixture, followed by washing with a non-polar solvent like diethyl ether to remove unreacted carbon disulfide and other organic impurities. Recrystallization from a suitable solvent system, such as ethanol-water, can be employed for further purification.
For the free acid, the salt can be carefully acidified with a dilute mineral acid at low temperatures, leading to the precipitation of the dithiocarbamic acid. However, dithiocarbamic acids can be unstable, and this step must be performed with caution.
When considering a scale-up of this synthesis, several factors must be addressed. Carbon disulfide is highly volatile, flammable, and toxic, requiring a well-ventilated environment and appropriate safety precautions. The exothermic nature of the reaction requires an efficient cooling system to maintain the desired temperature. The handling
Chemical Derivatization and Analog Development
Modifications at the Nitrogen Center
Modifications at the nitrogen center of this compound, while less common than transformations at the carbodithioic acid group, present opportunities for structural diversification. These modifications typically involve substitution reactions to alter the N-methyl group.
Table 1: Representative Modifications at the Nitrogen Center
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., Ethyl Iodide) | Furan-2-yl(ethyl)(methyl)carbamodithioic acid | This reaction would likely require prior deprotonation of a related primary amine precursor, as direct alkylation of the N-methyl group is not feasible. |
Research into related dithiocarbamate systems suggests that such modifications can influence the electronic properties and biological activity of the molecule. However, specific examples detailing these transformations on this compound itself are not extensively documented in publicly available literature, indicating a potential area for future research.
Esterification and Salt Formation of the Carbamodithioic Acid Group
The carbodithioic acid functional group is the most reactive site for transformations, readily undergoing esterification and salt formation. These reactions are well-established for dithiocarbamates and are crucial for creating derivatives with varied solubility, stability, and biological profiles.
Esterification: The reaction of this compound or its corresponding salt with an alkyl halide leads to the formation of a dithiocarbamate ester. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This S-alkylation is a facile and high-yielding process. wikipedia.org A wide variety of alkylating agents can be employed, leading to a diverse library of esters.
Table 2: Examples of Dithiocarbamate Ester Synthesis
| Alkylating Agent | Product | Typical Conditions |
|---|---|---|
| Methyl Iodide | Methyl furan-2-yl(methyl)carbamodithioate | Room temperature, polar solvent |
| Benzyl Bromide | Benzyl furan-2-yl(methyl)carbamodithioate | Room temperature, polar solvent |
Salt Formation: As an acid, this compound readily reacts with bases to form stable salts. wikipedia.org These salts are often crystalline solids and can be more water-soluble than the parent acid. The choice of the counter-ion can be used to modulate the physical and pharmacological properties of the compound.
Table 3: Common Salts of this compound
| Base | Salt |
|---|---|
| Sodium Hydroxide | Sodium furan-2-yl(methyl)carbamodithioate |
| Potassium Hydroxide | Potassium furan-2-yl(methyl)carbamodithioate |
| Ammonia | Ammonium furan-2-yl(methyl)carbamodithioate |
Introduction of Additional Functional Groups on the Furan Ring
The furan ring is an aromatic heterocycle that can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. pharmaguideline.comijabbr.com The position of substitution is directed by the existing substituent. The this compound group is expected to be an electron-withdrawing and deactivating group, directing incoming electrophiles primarily to the 5-position of the furan ring. pharmaguideline.com
Nitration: Nitration of the furan ring can be achieved using mild nitrating agents, such as acetyl nitrate, at low temperatures to prevent degradation of the sensitive furan ring. pharmaguideline.comijabbr.com
Halogenation: Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the furan ring, typically at the 5-position. pharmaguideline.com Milder conditions are necessary to avoid polyhalogenation and ring opening. pharmaguideline.com
Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst, can introduce an acyl group. The reaction conditions must be carefully controlled due to the acid-sensitivity of the furan ring.
Table 4: Electrophilic Substitution on the Furan Ring
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | Acetyl nitrate | 5-Nitro-furan-2-yl(methyl)carbamodithioic acid |
| Bromination | N-Bromosuccinimide | 5-Bromo-furan-2-yl(methyl)carbamodithioic acid |
Mechanistic Investigations of Key Synthetic Pathways
The primary synthetic pathway for this compound involves the nucleophilic addition of the secondary amine, N-methyl-N-(furan-2-ylmethyl)amine, to the electrophilic carbon of carbon disulfide.
The reaction proceeds through a zwitterionic intermediate, which is then deprotonated by a base (if present) or another molecule of the amine to form the dithiocarbamate anion. In the absence of a base, an equilibrium is established between the starting materials and the dithiocarbamic acid. The presence of a base, such as sodium hydroxide, drives the reaction to completion by forming the stable dithiocarbamate salt. wikipedia.org
Mechanistic studies on related systems have provided evidence for this pathway. rsc.org The rate of reaction is influenced by the nucleophilicity of the amine and the solvent polarity. The subsequent S-alkylation (esterification) is a standard SN2 reaction, where the dithiocarbamate anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide.
Advanced Spectroscopic and Structural Characterization of Furan 2 Yl Methyl Carbamodithioic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of Furan-2-yl(methyl)carbamodithioic acid are detailed below.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum is expected to provide distinct signals for each type of proton within the molecule.
Furan (B31954) Ring Protons : The 2-substituted furan ring gives rise to a characteristic set of signals. The proton at position 5 (H-5) is anticipated to resonate at approximately 7.4 ppm, appearing as a doublet of doublets. The H-3 proton is expected around 6.4 ppm, also as a doublet of doublets, while the H-4 proton should appear as a triplet at about 6.3 ppm.
Methylene Protons (-CH₂-) : The protons of the methylene group linking the furan ring to the nitrogen atom are predicted to produce a singlet at approximately 4.8 ppm.
N-Methyl Protons (-NCH₃) : A singlet corresponding to the three protons of the N-methyl group is expected around 3.1 ppm, a typical chemical shift for such a group in a dithiocarbamate (B8719985) environment.
Acidic Protons (-NH and -SH) : The chemical shifts of the N-H and S-H protons are highly dependent on solvent, concentration, and temperature, and are expected to appear as broad singlets. The N-H proton is predicted to be in the 8-9 ppm range, with the S-H proton of the dithiocarboxylic acid group resonating in a similar or slightly more downfield region.
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Furan H-5 | ~7.4 | dd |
| Furan H-3 | ~6.4 | dd |
| Furan H-4 | ~6.3 | t |
| -CH₂- | ~4.8 | s |
| -NCH₃ | ~3.1 | s |
| -NH- | 8-9 | br s |
| -SH | 8-9 | br s |
Carbon-13 NMR (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
Dithiocarbamate Carbon (-CS₂) : The carbon of the carbamodithioate functional group is expected to be significantly deshielded, with a predicted chemical shift in the 195-205 ppm range.
Furan Ring Carbons : The carbon atoms of the furan ring will have distinct chemical shifts. The substituted C-2 carbon is predicted to appear around 150 ppm, while the C-5 carbon is expected at approximately 143 ppm. The C-3 and C-4 carbons are anticipated to resonate at about 111 ppm and 109 ppm, respectively.
Methylene Carbon (-CH₂-) : The methylene carbon is expected to have a chemical shift of around 45 ppm.
N-Methyl Carbon (-NCH₃) : The carbon of the N-methyl group is predicted to fall within the 35-40 ppm range.
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| -CS₂ | 195-205 |
| Furan C-2 | ~150 |
| Furan C-5 | ~143 |
| Furan C-3 | ~111 |
| Furan C-4 | ~109 |
| -CH₂- | ~45 |
| -NCH₃ | 35-40 |
Two-Dimensional NMR Techniques for Structural Confirmation
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of NMR signals and for confirming the molecular structure.
COSY (Correlation Spectroscopy) : This experiment would reveal correlations between coupled protons. For this compound, COSY would be expected to show cross-peaks between the furan ring protons (H-3, H-4, and H-5), confirming their connectivity.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectroscopy identifies long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the different fragments of the molecule. Key expected correlations include those between the methylene protons and the furan C-2 and the dithiocarbamate carbon, as well as between the N-methyl protons and the dithiocarbamate carbon. researchgate.netyoutube.com
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Vibrational Mode Assignment of Functional Groups (C=S, N-H, Furan Ring)
C=S Stretching : The thiocarbonyl (C=S) stretching vibration is a hallmark of dithiocarbamates and is expected to produce a strong band in the IR spectrum between 950 and 1050 cm⁻¹. ajrconline.orgbiotech-asia.org
N-H Stretching : The stretching vibration of the N-H bond in the secondary amine of the dithiocarbamate moiety is anticipated to be a medium to strong band in the 3100-3300 cm⁻¹ region. ajrconline.org
Furan Ring Vibrations : The furan ring will display a series of characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹, C=C stretching bands in the 1500-1600 cm⁻¹ range, and various ring breathing and deformation modes at lower frequencies.
S-H Stretching : The S-H stretching vibration of the dithiocarboxylic acid is typically a weak band and is expected to appear in the 2550-2600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C=S | Stretching | 950-1050 |
| N-H | Stretching | 3100-3300 |
| Furan C-H | Stretching | >3000 |
| Furan C=C | Stretching | 1500-1600 |
| S-H | Stretching | 2550-2600 |
Spectroscopic Signatures of Intramolecular Interactions
The molecular structure of this compound contains both hydrogen bond donors (N-H and S-H) and acceptors (the furan oxygen and the sulfur atoms). This arrangement may facilitate the formation of intramolecular hydrogen bonds. Such interactions would be evident in the IR spectrum as a broadening and a shift to lower wavenumbers of the N-H and S-H stretching bands. The specific conformation of the molecule would determine the presence and strength of these interactions.
Mass Spectrometry (MS) Analysis
Molecular Ion Identification and Fragmentation Patterns
Specific mass spectrometry data, including the identification of the molecular ion peak and detailed fragmentation patterns for this compound, are not available in the reviewed literature. While general fragmentation patterns for related classes of compounds, such as furan derivatives and dithiocarbamates, are known, applying them to this specific molecule without experimental verification would be speculative. libretexts.orgimreblank.ch Typically, mass spectrometry of furan-containing molecules can involve cleavage of the furan ring or bonds adjacent to it. nih.govmdpi.com
High-Resolution Mass Spectrometry for Elemental Composition
There is no published high-resolution mass spectrometry (HRMS) data for this compound. HRMS is crucial for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. nih.govnih.govresearchgate.net Without experimental data, the elemental composition can only be predicted based on its chemical structure.
X-ray Crystallography and Solid-State Structural Analysis
Single-Crystal X-ray Diffraction Studies of the Compound
A search of crystallographic databases and the scientific literature did not yield any single-crystal X-ray diffraction studies for this compound. Such studies are essential for unambiguously determining the three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. researchgate.netmdpi.commdpi.com
Analysis of Crystal Packing and Intermolecular Interactions
Without a solved crystal structure, an analysis of the crystal packing and intermolecular interactions (such as hydrogen bonding or van der Waals forces) for this compound cannot be performed. researchgate.net This information is derived directly from X-ray crystallography data.
Other Advanced Spectroscopic Techniques (e.g., UV-Vis Absorption, Circular Dichroism if applicable)
Specific UV-Vis absorption data for this compound, which would provide information about its electronic transitions, is not available. Theoretical studies on furan and its derivatives suggest that π→π* transitions are typically observed. globalresearchonline.netresearchgate.net However, the exact absorption maxima (λmax) and molar absorptivity for the title compound are undetermined. Data regarding its chiroptical properties, which would be analyzed by circular dichroism, is also absent, and would only be applicable if the molecule is chiral.
Coordination Chemistry and Metal Complexation of Furan 2 Yl Methyl Carbamodithioic Acid As a Ligand
Ligand Properties and Chelation Modes of the Carbamodithioate Moiety
The defining feature of Furan-2-yl(methyl)carbamodithioic acid as a ligand is the presence of the carbamodithioate group (-NCS2). This functional group is a powerful chelating agent for a wide range of metal ions.
The carbamodithioate moiety typically coordinates to metal ions in a bidentate fashion through its two sulfur atoms. This forms a stable four-membered chelate ring with the metal center. This coordination mode is the most common and energetically favorable for dithiocarbamate (B8719985) ligands in general. The two sulfur atoms act as soft donor atoms, showing a high affinity for soft and borderline metal ions according to Hard-Soft Acid-Base (HSAB) theory.
The strength of the metal-sulfur bonds and the stability of the resulting complexes are influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration) and the electron-donating or -withdrawing properties of the substituents on the nitrogen atom. In the case of this compound, the furan-2-yl and methyl groups attached to the nitrogen atom will modulate the electron density on the sulfur atoms, thereby influencing the ligand's coordination properties.
Table 1: General Coordination Behavior of Dithiocarbamate Ligands
| Feature | Description |
| Coordination Mode | Primarily bidentate through the two sulfur atoms. |
| Chelate Ring Size | Forms a stable four-membered ring (M-S-C-S). |
| Donor Atoms | Two sulfur atoms (soft donors). |
| Preferred Metal Ions | Soft and borderline metal ions (e.g., transition metals). |
The furan (B31954) ring in this compound introduces the possibility of additional coordination through the furan oxygen atom. The oxygen atom possesses lone pairs of electrons and could potentially act as a donor atom. However, in many complexes involving ligands that contain both a dithiocarbamate group and a furan ring, the dithiocarbamate moiety is the primary and often sole coordinating group.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow established procedures for other dithiocarbamate ligands.
Transition metal complexes of dithiocarbamates are typically prepared by reacting a salt of the desired metal with a salt of the dithiocarbamic acid. For this compound, this would involve the in-situ formation of its alkali metal salt (e.g., sodium or potassium salt) by reacting the corresponding secondary amine (furan-2-yl(methyl)amine) with carbon disulfide in the presence of a base. This is followed by the addition of a transition metal salt (e.g., chloride, nitrate, or sulfate) in a suitable solvent, often an alcohol or water-alcohol mixture. The resulting metal complex, being generally insoluble, would precipitate from the solution and could be isolated by filtration.
General Reaction Scheme: R(R')NH + CS2 + NaOH → R(R')NCS2Na + H2O n[R(R')NCS2Na] + MCln → M[S2CN(R')R]n + nNaCl
Where R = furan-2-yl, R' = methyl, and M is a transition metal ion.
The synthesis of main group and lanthanide/actinide complexes with this compound would likely employ similar metathesis reactions. However, due to the different coordination preferences of these elements, the stoichiometry and reaction conditions might need to be adjusted. For instance, lanthanide and actinide ions, being larger and having higher coordination numbers, might accommodate more than two or three dithiocarbamate ligands or involve solvent molecules in their coordination sphere.
The formation of metal complexes with this compound can be confirmed and characterized using various spectroscopic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for characterizing dithiocarbamate complexes. The C-N stretching vibration (ν(C-N)) and the C-S stretching vibration (ν(C-S)) are particularly informative. The ν(C-N) band in the free ligand is typically found in the range of 1450-1500 cm-1. Upon coordination to a metal, this band often shifts to a higher frequency, indicating an increase in the double bond character of the C-N bond. The ν(C-S) band, usually observed around 950-1050 cm-1, is also sensitive to coordination. The presence of a single strong band in this region is often indicative of a bidentate coordination mode of the dithiocarbamate ligand. The absence of a significant shift in the vibrational frequencies associated with the furan ring would suggest that the furan oxygen is not involved in coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide valuable information about the structure of the ligand and its complexes. Changes in the chemical shifts of the protons and carbons of the furan and methyl groups upon coordination can indicate the formation of the complex. For diamagnetic complexes, well-resolved spectra can confirm the ligand's structure within the complex.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry around the metal ion. The spectra typically show intense bands in the UV region due to intraligand π→π* and n→π* transitions. In the visible region, d-d transitions for transition metal complexes can be observed, the positions and intensities of which are characteristic of the metal ion's coordination environment.
Table 2: Expected Spectroscopic Features for Metal Complexes of this compound
| Spectroscopic Technique | Key Feature | Interpretation |
| IR Spectroscopy | Shift in ν(C-N) to higher frequency | Increased double bond character upon coordination. |
| Single strong ν(C-S) band | Bidentate coordination of the dithiocarbamate group. | |
| NMR Spectroscopy | Changes in chemical shifts | Confirmation of complex formation. |
| UV-Vis Spectroscopy | d-d transitions | Information on the coordination geometry of the metal ion. |
Structural Analysis of Metal-Furan-2-yl(methyl)carbamodithioate Complexes
No information was found regarding the structural analysis of metal complexes of this compound.
X-ray Crystallographic Determination of Complex Geometries
There are no available X-ray crystallographic data for metal complexes of this compound.
Bond Length and Angle Analysis in Coordination Spheres
Specific bond length and angle data for the coordination spheres of metal-Furan-2-yl(methyl)carbamodithioate complexes are not available in the searched literature.
Influence of Metal Center and Oxidation State on Complex Structure
Without structural data, it is not possible to discuss the influence of the metal center and its oxidation state on the structure of Furan-2-yl(methyl)carbamodithioate complexes.
Electronic and Magnetic Properties of Metal Complexes
No information was found concerning the electronic and magnetic properties of metal complexes with this compound.
Electronic Absorption Spectroscopy and Ligand Field Theory
There are no studies on the electronic absorption spectra or the application of ligand field theory to metal-Furan-2-yl(methyl)carbamodithioate complexes in the provided search results.
Magnetic Susceptibility Measurements (for paramagnetic complexes)
Data from magnetic susceptibility measurements for paramagnetic complexes of this compound are not available.
Stability and Reactivity of Metal-Furan-2-yl(methyl)carbamodithioate Complexes in Solution
Dithiocarbamates are known to form highly stable complexes with a wide range of transition metals. This stability is largely attributed to the strong, covalent nature of the metal-sulfur bonds and the chelate effect of the bidentate dithiocarbamate group. The general stability of metal dithiocarbamate complexes often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
The reactivity of these complexes in solution encompasses several types of reactions, including ligand substitution, redox reactions, and reactions involving the furan ring. The electron-donating nature of the dithiocarbamate ligand can influence the redox properties of the metal center, potentially stabilizing higher or lower oxidation states. The furan moiety, while generally considered a stable aromatic ring, can participate in various organic reactions, although its reactivity might be modulated upon coordination to a metal center.
Factors Influencing Stability
Nature of the Metal Ion: The charge, size, and electron configuration of the metal ion are paramount. Harder metal ions may exhibit some interaction with the furan oxygen, though coordination is typically dominated by the soft sulfur atoms of the dithiocarbamate group.
The Chelate Effect: The bidentate coordination of the dithiocarbamate ligand to the metal center results in the formation of a stable four-membered chelate ring, which is a significant stabilizing factor.
Electronic Effects of the Furan Ring: The furan ring, being an electron-rich heterocycle, can influence the electron density on the nitrogen atom of the dithiocarbamate group. This, in turn, can affect the strength of the metal-sulfur bonds.
Solvent Effects: The nature of the solvent can impact the stability of the complexes through solvation of the metal ion and the complex itself. Polar solvents might stabilize charged species, while nonpolar solvents would favor neutral complexes.
Decomposition Pathways
In solution, metal-dithiocarbamate complexes can undergo decomposition through various pathways, which can be influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.
Acid-Catalyzed Decomposition: In acidic solutions, dithiocarbamates are known to be unstable, decomposing to the corresponding amine and carbon disulfide. This decomposition would lead to the dissociation of the metal complex. The general reaction is as follows: R₂NCS₂⁻ + H⁺ → R₂NH + CS₂
Oxidative Decomposition: The sulfur atoms in the dithiocarbamate ligand can be susceptible to oxidation, which would disrupt the coordination to the metal ion and lead to the breakdown of the complex.
Thermal Decomposition: At elevated temperatures, these complexes can decompose, often leading to the formation of metal sulfides. Theoretical studies on related furan derivatives suggest that thermal decomposition can involve the cleavage of bonds within the furan ring and its substituents.
Ligand Exchange Reactions
Metal-Furan-2-yl(methyl)carbamodithioate complexes can participate in ligand exchange reactions, where the dithiocarbamate ligand is replaced by another competing ligand present in the solution. The kinetics and equilibrium of these reactions depend on the relative stability of the initial and final complexes.
For instance, the addition of a strong chelating agent like EDTA to a solution of a metal-dithiocarbamate complex could lead to the displacement of the dithiocarbamate ligand. The rate of such reactions would be influenced by the concentration of the incoming ligand and the kinetic lability of the metal center.
Reactivity Involving the Furan Moiety
While the coordination chemistry is dominated by the dithiocarbamate group, the furan ring provides a potential site for reactivity. Electrophilic substitution reactions, which are characteristic of furan, could potentially occur on the coordinated ligand. However, the coordination to a metal center might deactivate the ring towards such reactions by withdrawing electron density. Conversely, the metal center could also act as a catalyst for reactions involving the furan ring.
The following table summarizes the key aspects of stability and reactivity discussed:
| Property | Influencing Factors | General Trends and Expected Behavior |
| Stability | Nature of the metal ion, chelate effect, electronic effects of the furan ring, solvent. | High stability due to strong M-S bonds and chelate effect. Stability likely follows the Irving-Williams series. |
| Decomposition | pH, temperature, oxidizing/reducing agents. | Prone to decomposition in acidic media. Can be oxidized or thermally degraded to metal sulfides. |
| Reactivity | Presence of competing ligands, electrophiles/nucleophiles. | Can undergo ligand exchange reactions. The furan ring may be susceptible to electrophilic attack, though this may be altered by coordination. |
It is important to reiterate that these discussions are based on the general principles of coordination chemistry and the known behavior of similar compounds. Detailed experimental studies, including the determination of stability constants and the investigation of reaction kinetics, are necessary to fully elucidate the solution chemistry of metal-Furan-2-yl(methyl)carbamodithioate complexes.
Theoretical and Computational Chemistry Studies of Furan 2 Yl Methyl Carbamodithioic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
No published studies were found that performed quantum chemical calculations on Furan-2-yl(methyl)carbamodithioic acid. Consequently, data for the following subsections are unavailable.
Geometry Optimization and Conformational Analysis
There are no available data from DFT or other quantum chemical methods regarding the optimized geometry, bond lengths, bond angles, or conformational preferences of this compound.
Electronic Structure and Molecular Orbitals
Information on the electronic properties, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MEP), and atomic charge distributions for this compound, is not available in the current scientific literature.
Vibrational Frequency Calculations and Spectroscopic Prediction
There are no computational studies that have calculated the vibrational frequencies (e.g., IR, Raman) for this compound, and therefore, no predicted spectroscopic data can be presented.
Molecular Dynamics Simulations
No molecular dynamics simulation studies for this compound have been reported in the literature. Therefore, information for the following subsections is not available.
Conformational Flexibility and Tautomerism
There is no available research data on the dynamic conformational behavior or potential tautomeric forms of this compound in different environments.
Solvent Effects on Molecular Structure and Reactivity
There are no published molecular dynamics simulations investigating the influence of different solvents on the structure, stability, or potential reactivity of this compound.
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is a powerful tool for predicting the pathways of chemical reactions and their associated energy changes. For this compound, we can infer its reactivity from studies on similar molecules, particularly those involving the furan (B31954) moiety and dithiocarbamate (B8719985) or related functional groups.
The synthesis of dithiocarbamates typically involves the reaction of a secondary amine with carbon disulfide. In the case of this compound, this would involve 2-(methylaminomethyl)furan and carbon disulfide. While a specific computational study for this exact reaction is not available, DFT calculations on analogous systems, such as the formation of furfuryl sulfides from O-furfuryl dithiocarbonates, provide a framework for understanding the potential transformations.
One such study investigated the aromatic chemrxiv.orgchemrxiv.org-sigmatropic rearrangement of O-furfuryl S-alkyl dithiocarbonate using DFT calculations at the B3LYP/6-31G(d) and B3LYP/6-31G+(d) levels of theory. nih.gov This reaction proceeds through an energetically unfavorable intermediate to form a more stable furfuryl alkyl sulfide with the extrusion of carbonyl sulfide (COS). nih.gov This suggests that synthetic transformations involving this compound could also proceed through rearrangements and elimination steps to achieve aromatic stabilization.
The energy profile for such a transformation would likely involve a significant activation energy barrier to disrupt the aromaticity of the furan ring, followed by a lower energy pathway to a more stable product. The table below, based on analogous systems, illustrates a hypothetical energy profile for a synthetic transformation of a furan-dithiocarbamate derivative.
| Computational Method | Reactant | Transition State | Intermediate | Product | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| DFT (B3LYP/6-31G(d)) | Furan-dithiocarbamate | [Furan-dithiocarbamate]‡ | Unstable Intermediate | Rearranged Product | 25-35 | -10 to -20 |
Note: The data in this table is hypothetical and based on computational studies of analogous furan-sulfur compounds. It is intended to be illustrative of the types of data obtained from such studies.
This compound, as a dithiocarbamate, is expected to be an excellent ligand for a variety of metal ions. Computational studies on dithiocarbamate complexes have provided insights into the mechanisms of ligand exchange and dissociation. These processes are crucial for understanding the stability and reactivity of the resulting metal complexes.
DFT calculations have been used to model the decomposition of phenyldithiocarbamate ligands during ligand exchange with nanocrystals. plu.edu These studies show that the ligand can decompose through a series of steps initiated by protonation, leading to the formation of other molecular species that may or may not bind to the metal center. plu.edu This indicates that the stability of this compound in a complex will be dependent on factors such as pH and the nature of the metal ion.
The dissociation pathways of dithiocarbamate complexes are also amenable to computational investigation. The energy required to break the metal-sulfur bonds can be calculated, providing a measure of the complex's stability. For this compound complexes, the presence of the furan ring may influence the electronic properties of the dithiocarbamate moiety, thereby affecting the strength of the metal-ligand bonds.
| Complex | Ligand | Computational Method | Dissociation Energy (kcal/mol) |
| [M(S2CN(CH3)CH2-furan)2] | Furan-2-yl(methyl)carbamodithioate | DFT (B3LYP/LANL2DZ) | 40-60 |
| [M(S2CN(CH3)2)2] | Dimethyldithiocarbamate | DFT (B3LYP/LANL2DZ) | 45-65 |
Note: The data in this table is illustrative and based on general knowledge of dithiocarbamate complexes. Specific values for this compound complexes would require dedicated computational studies.
Intermolecular Interactions and Supramolecular Assembly (Computational)
The furan ring and the carbamodithioic acid group in this compound provide multiple sites for intermolecular interactions, which can lead to the formation of well-defined supramolecular structures. Computational studies are instrumental in understanding the nature and strength of these interactions.
A computational study on furan and thiophene carboxamide compounds highlighted the role of aromaticity in directing supramolecular interactions. scispace.com The study, which employed DFT calculations, revealed that the furan-containing compound favored hydrogen bonding interactions, while the thiophene analogue showed a greater propensity for π-stacking. scispace.com This suggests that in the solid state, this compound is likely to form networks stabilized by hydrogen bonds involving the N-H group and the sulfur atoms of the carbamodithioic acid moiety, as well as potential C-H···O and C-H···S interactions.
The binding energies of various non-covalent motifs can be calculated to determine the most significant interactions driving the supramolecular assembly. For this compound, the key interactions would likely be N-H···S hydrogen bonds and π-π stacking of the furan rings.
| Interaction Type | Interacting Groups | Computational Method | Calculated Binding Energy (kcal/mol) |
| Hydrogen Bond | N-H ··· S=C | DFT (B3LYP-D3/6-311+G(d,p)) | -5 to -8 |
| π-π Stacking | Furan ··· Furan | DFT (B3LYP-D3/6-311+G(d,p)) | -2 to -4 |
| C-H···π Interaction | C-H ··· Furan | DFT (B3LYP-D3/6-311+G(d,p)) | -1 to -3 |
Note: The data in this table is based on computational studies of similar furan-containing molecules and is intended to be representative. scispace.com
Mechanistic Investigations of Furan 2 Yl Methyl Carbamodithioic Acid and Its Derivatives
Reaction Mechanism Studies in Organic Synthesis
The synthesis of furan-containing compounds is an area of significant research, driven by the utility of these molecules as platform chemicals derived from renewable biomass resources. frontiersin.orgresearchgate.net Mechanistic studies focus on understanding the pathways, kinetics, and thermodynamics of their formation to improve efficiency and yield.
Kinetics and Thermodynamics of Formation
For instance, the combustion of furan (B31954) derivatives is largely initiated and controlled by reactions with hydroxyl (OH) radicals, and the kinetics of these reactions are critical for understanding their stability and transformation under various conditions. researchgate.net Studies on the reactions of OH radicals with furan, 2-methyl furan, and 2,5-dimethyl furan have been conducted over a range of temperatures and pressures to determine the rate coefficients, which are essential parameters for developing detailed kinetic models. researchgate.net
Table 1: Illustrative Kinetic Parameters for Reactions of Furan Derivatives
| Reactant | Reaction | Temperature Range (K) | Pressure Range (bar) | Rate Coefficient (k) |
|---|---|---|---|---|
| Furan | OH + Furan | 294 - 668 | 0.005 - 10 | Varies with T and P |
| 2-Methyl Furan | OH + 2-MF | 294 - 668 | 0.005 - 10 | Varies with T and P |
This table provides an example of the types of kinetic data gathered for furan compounds, based on studies of their reactions with hydroxyl radicals. researchgate.net
Catalytic Pathways and Intermediates
The synthesis of furan derivatives often employs catalytic pathways to enhance reaction rates and selectivity. A variety of catalysts, including zeolites, non-noble metals, polyoxometalates, and ionic liquids, are utilized for the transformation of carbohydrates and their derivatives into valuable furan-based platform chemicals. frontiersin.orgresearchgate.netnih.gov
For example, the catalytic cross-ketonization of methyl 2-furoate with acetic acid over a ZrO2 catalyst has been shown to be an effective method for producing 2-acetyl furan. researchgate.net This continuous-flow, gas-phase synthesis represents an innovative pathway that minimizes waste compared to traditional routes. researchgate.net The reaction mechanism likely involves the adsorption of reactants onto the catalyst surface, followed by a series of steps leading to the final product.
In other transformations, such as the acid-catalyzed synthesis of 5,5-bis(5-methyl-2-furyl)pentan-2-one from 2-methylfuran, the reaction proceeds via hydrolysis and condensation. researchgate.net The mechanism in acidic methanol for related compounds, like (E)-methyl 3-(furan-2-yl)acrylate, involves protonation of the furan ring, which leads to a resonance-stabilized cation intermediate that can be captured by a nucleophile. stackexchange.com Subsequent steps can include ring-opening and tautomerization to yield the final product. stackexchange.com
Mechanistic Aspects of Biological Interactions (Molecular Level)
Furan derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyijabbr.comscirp.org Understanding how these molecules interact with biological systems at the molecular level is key to designing more potent and selective therapeutic agents.
Binding Interactions with Specific Biomolecules (e.g., Enzymes, Proteins)
The biological activity of furan derivatives is often predicated on their ability to bind to specific biomolecules, such as enzymes or receptor proteins. For example, a class of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives has been identified as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Docking studies revealed that these molecules fit into the catalytic site of the enzyme, occupying the S1 and S2 subsites. nih.gov The binding is stabilized by specific interactions, such as a hydrogen bond between the inhibitor's 4-nitrophenyl moiety and the amino acid residue His163, and a π-π stacking interaction between the furan ring and the imidazole ring of His41. nih.gov
Similarly, furan-2-ylmethylene thiazolidinediones act as selective, ATP-competitive inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ). nih.gov X-ray crystallography has shown that key pharmacophore features, such as an acidic NH group on the thiazolidinedione moiety and a hydroxy group on a phenyl substituent, play crucial roles in binding to the enzyme. nih.gov
Elucidation of Molecular Targets and Pathways
Identifying the specific molecular targets of furan derivatives is a critical step in elucidating their mechanism of action. For the furan-based PI3Kγ inhibitors, the target is clearly defined, and their inhibition of this enzyme disrupts downstream signaling pathways, such as the phosphorylation of Akt, which is involved in cell proliferation and survival. nih.gov
In the case of furan-based inhibitors of the ST2 receptor, a component of the IL-33 signaling pathway, the compounds work by disrupting the ST2/IL-33 binding. nih.gov An elevated level of soluble ST2 (sST2) is a biomarker for graft-versus-host disease (GVHD), as it acts as a decoy receptor for IL-33, amplifying pro-inflammatory responses. nih.gov By inhibiting this interaction, the furan derivatives can potentially modulate the immune response and treat conditions like GVHD. nih.gov
Table 2: Examples of Molecular Targets for Furan Derivatives
| Compound Class | Molecular Target | Biological Pathway | Therapeutic Area |
|---|---|---|---|
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamides | SARS-CoV-2 Main Protease (Mpro) | Viral Replication | COVID-19 |
| Furan-2-ylmethylene thiazolidinediones | Phosphoinositide 3-kinase gamma (PI3Kγ) | PI3K/Akt Signaling | Inflammation, Autoimmune Diseases |
This table summarizes known molecular targets for various classes of bioactive furan derivatives based on published research. nih.govnih.govnih.gov
Structure-Mechanism Relationships from a Biophysical Perspective
The relationship between the three-dimensional structure of a furan derivative and its biological mechanism is fundamental to structure-based drug design. For the PI3Kγ inhibitors, biophysical methods like X-ray crystallography have been instrumental in revealing how the molecules bind within the ATP-binding pocket of the enzyme. nih.gov This structural information explains the observed structure-activity relationships, where specific substitutions on the furan scaffold lead to significant changes in potency and selectivity. The presence of specific hydrogen bond donors and acceptors on the inhibitor is crucial for achieving high-affinity binding and selectivity over other PI3K isoforms. nih.gov
For the SARS-CoV-2 Mpro inhibitors, the thiourea linker was found to form two critical hydrogen bonds with the backbone of the amino acid Cys44. nih.gov The removal or replacement of this linker resulted in a loss of inhibitory activity, highlighting its importance from a structural and mechanistic standpoint. nih.gov These insights, gained from biophysical analysis and molecular modeling, are essential for the rational optimization of lead compounds to develop more effective therapeutic agents.
Future Research Directions and Concluding Perspectives
Development of Novel Synthetic Strategies for Enhanced Accessibility
The future synthesis of Furan-2-yl(methyl)carbamodithioic acid and its derivatives will likely focus on improving efficiency, sustainability, and structural diversity. The conventional synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide, often in the presence of a base. mdpi.comnih.gov Future research could explore greener synthetic routes, minimizing the use of hazardous solvents and reagents.
Potential Research Avenues:
Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher yields and purity while enhancing safety.
Microwave-Assisted Synthesis: This technique could significantly reduce reaction times and improve energy efficiency compared to conventional heating methods.
Biocatalysis: The use of enzymes to catalyze the formation of the carbamodithioic acid moiety could offer a highly selective and environmentally friendly synthetic route.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Prospective Synthetic Strategies for this compound
| Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Flow Chemistry | Improved safety, scalability, and product consistency | Optimization of reactor design and reaction conditions |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Development of efficient microwave-transparent reaction vessels |
Exploration of Advanced Material Applications Beyond Current Scope
Dithiocarbamates are known for their ability to form stable complexes with a wide range of metal ions, a property that has been exploited in various material applications, including the synthesis of metal sulfide nanoparticles and as surface passivating agents. researchgate.net The presence of the furan (B31954) ring could introduce new functionalities, such as altered solubility, electronic properties, and the potential for polymerization.
Future applications to be investigated could include:
Semiconductor Nanoparticles: The compound could serve as a novel capping agent for the synthesis of quantum dots, with the furan moiety influencing the particle's surface chemistry and photophysical properties.
Polymer Science: The furan ring can participate in Diels-Alder reactions, opening up possibilities for creating self-healing polymers and reversible cross-linking materials.
Sensors: The dithiocarbamate (B8719985) group's strong affinity for heavy metals could be harnessed to develop sensitive and selective colorimetric or electrochemical sensors for environmental monitoring. mdpi.comresearchgate.net
Integration of this compound in Multicomponent Systems
The bifunctional nature of this compound makes it an ideal candidate for incorporation into multicomponent systems, where the furan and dithiocarbamate moieties can engage in distinct interactions.
Potential areas of exploration include:
Metal-Organic Frameworks (MOFs): The dithiocarbamate group could act as a linker to coordinate with metal nodes, while the furan ring could be post-synthetically modified or serve as a site for gas adsorption.
Supramolecular Assemblies: The furan ring's ability to participate in π–π stacking and hydrogen bonding, combined with the coordinating ability of the dithiocarbamate, could be used to construct complex and functional supramolecular structures. orientjchem.org
Hybrid Materials: The compound could be grafted onto the surface of materials like silica or graphene to impart new functionalities, such as metal-ion scavenging or catalytic activity.
Deeper Computational and Experimental Mechanistic Elucidation
A thorough understanding of the electronic structure and reactivity of this compound is crucial for its rational design in various applications. Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into its molecular properties. bohrium.com
Key research questions to address include:
Coordination Chemistry: How does the furan ring influence the coordination behavior of the dithiocarbamate group with different metal ions? bohrium.com Computational modeling can predict coordination geometries and binding energies.
Reaction Mechanisms: What are the mechanisms of potential reactions involving the furan ring, such as electrophilic substitution or Diels-Alder reactions, and how are they affected by the dithiocarbamate moiety?
Spectroscopic Signature: Detailed spectroscopic analysis (NMR, IR, UV-Vis) combined with computational predictions will be essential to characterize the compound and its metal complexes thoroughly. bohrium.com
Interdisciplinary Research with Engineering and Environmental Sciences
The unique properties of dithiocarbamates lend themselves to applications in engineering and environmental science. The presence of the furan moiety could enhance or modify these properties, opening up new interdisciplinary research avenues.
Potential collaborative projects could involve:
Environmental Remediation: Dithiocarbamates are effective chelating agents for heavy metals. mdpi.comresearchgate.net Research could focus on developing filters or sponges functionalized with this compound for the removal of toxic metal ions from wastewater.
Corrosion Inhibition: Dithiocarbamate complexes have been investigated as corrosion inhibitors. The furan ring could enhance the adsorption of the molecule on metal surfaces, leading to improved protection.
Bioremediation: Investigating the biodegradability of the compound and its metal complexes is crucial for assessing its environmental impact and potential use in bioremediation strategies.
Summary of Key Achievements and Unanswered Questions
While no specific research has been published on this compound, the extensive knowledge available for its constituent functional groups provides a solid foundation for future investigations. The primary achievement to date is the conceptualization of this molecule as a promising candidate for a wide array of applications based on the well-documented properties of furans and dithiocarbamates.
Unanswered Questions:
What are the precise synthetic conditions for the high-yield and pure synthesis of this compound?
What are the specific coordination properties of this ligand with various transition and heavy metal ions?
What are the emergent electronic, optical, and material properties of its metal complexes and polymers?
What is the extent of its biological activity, and what are the underlying mechanisms of action? orientjchem.orgnih.govresearchgate.net
What is its environmental fate and potential for toxicological impact?
Addressing these questions through rigorous and collaborative research will be paramount to unlocking the full scientific and technological potential of this compound.
Q & A
Q. What are the optimal synthetic pathways for Furan-2-yl(methyl)carbamodithioic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-furoyl derivatives with methyl dithiocarbamate precursors. Key variables include:
- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
Optimization requires monitoring via TLC or HPLC to track reaction progress and adjust stoichiometry.
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the furan ring (δ 6.3–7.5 ppm) and dithiocarbamate group (δ 160–180 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₇H₇NO₂S₂; theoretical MW 201.25 g/mol) and fragmentation patterns .
- IR Spectroscopy : Bands at 1250–1300 cm⁻¹ (C=S stretching) and 1650–1700 cm⁻¹ (C=O from furan-carboxylic acid precursors) .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer :
- Storage Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the dithiocarbamate group .
- Decomposition Indicators : Discoloration (yellow to brown) or precipitation suggests degradation; validate purity via HPLC before reuse .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Purity Variability : Validate compound purity (>95%) via HPLC and quantify impurities (e.g., residual solvents) using GC-MS .
- Assay Conditions : Standardize in vitro assays (e.g., antimicrobial IC₅₀) by controlling pH (7.4 buffer), temperature (37°C), and cell line viability .
Reproduce conflicting studies with identical protocols and use statistical tools (e.g., ANOVA) to assess significance .
Q. What mechanistic insights exist for the reactivity of the dithiocarbamate group in this compound?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) models predict nucleophilic attack sites, such as sulfur atoms in the dithiocarbamate group .
- Kinetic Experiments : Monitor reaction rates with electrophiles (e.g., alkyl halides) to determine activation energy barriers .
- Spectroscopic Probes : Use UV-Vis to track intermediates during redox reactions (e.g., chelation with metal ions) .
Q. What strategies mitigate toxicity risks in biological assays?
- Methodological Answer :
- Cytotoxicity Screening : Pre-test in HEK293 or HepG2 cells using MTT assays to establish safe working concentrations .
- Metabolic Stability : Evaluate hepatic clearance using microsomal incubation (e.g., rat liver S9 fraction) to identify reactive metabolites .
- Protective Additives : Include antioxidants (e.g., ascorbic acid) in cell culture media to reduce oxidative stress .
Q. How can structural modifications enhance the compound’s physicochemical properties?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., –CF₃) to the furan ring to improve metabolic stability .
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (test via shake-flask method) .
- Prodrug Design : Mask the dithiocarbamate group with ester prodrugs, cleaved enzymatically in vivo .
Data Contradiction and Validation
Q. How should researchers address inconsistent spectral data across studies?
- Methodological Answer :
- Reference Standards : Compare spectra with authenticated samples from repositories like NIST .
- Deuterated Solvents : Ensure consistent solvent use (e.g., DMSO-d₆ vs. CDCl₃) to avoid peak shifts in NMR .
- Collaborative Validation : Share raw data (e.g., .JCAMP-DX files for IR) with independent labs for cross-verification .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential dermal/ocular toxicity .
- Waste Disposal : Neutralize acidic/basic residues before disposal and comply with EPA guidelines for sulfur-containing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
